
N-(6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide, commonly known as MPPNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPNA is a pyridylacetamide derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Novel Synthesis Approaches
A significant advancement in the synthesis of related compounds involves a novel one-pot palladium-mediated synthesis technique. This method simplifies the preparation of precursors for PET biomarkers, like N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl) acetamide, which are crucial for imaging the peripheral benzodiazepine receptor (PBR) in living human subjects using positron emission tomography (PET) imaging. This innovative synthesis process provides high-quality precursors suitable for clinical applications, showcasing the potential of such compounds in medical imaging and diagnostics (Hoareau & Scott, 2010).
Environmental and Photocatalytic Studies
Research into the environmental behavior and photocatalytic degradation of similar compounds, such as acetaminophen, under UV and sunlight irradiation using TiO2 nanoparticles, has been explored. The study demonstrates the effectiveness of TiO2-assisted photocatalytic degradation, highlighting the potential environmental applications of these compounds in water treatment and pollution control. The degradation process involves the generation of various intermediates, indicating a non-selective attack on the molecule and leading to complete mineralization to CO2, HCl, and inorganic nitrogen (Jallouli et al., 2017).
Insecticidal Applications
The exploration of pyridine derivatives for their insecticidal properties has led to the discovery of compounds with significant aphidicidal activities. Such studies contribute to the development of new, more effective insecticides for agricultural use, showcasing the versatility of N-(6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide-related compounds in pest control (Bakhite et al., 2014).
Optical and Chemical Sensor Development
Research into orcinolic derivatives has unveiled their potential as OH− indicators. The synthesis and detailed study of such compounds, including their crystal structure and optical properties, pave the way for their application in developing chemical sensors and indicators. These findings highlight the role of this compound-related compounds in analytical chemistry, particularly in pH sensing and environmental monitoring (Wannalerse et al., 2022).
Degradation Pathways and Environmental Impact
The study of a novel p-nitrophenol degradation gene cluster from Rhodococcus opacus SAO101 provides insights into the degradation pathways of environmental contaminants. Understanding the genetic basis of such degradation processes is crucial for bioremediation efforts and the development of microbial strains capable of breaking down toxic compounds, including those related to this compound (Kitagawa et al., 2004).
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-10-3-2-4-13(15-10)16-14(18)9-21-12-7-5-11(6-8-12)17(19)20/h2-8H,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGZIVUXVZKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)
![2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)
![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)
![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)
![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)
![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)
![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)
![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)
![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)